1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O4/c1-29-19-13-17(14-20(30-2)22(19)31-3)25-23(28)27-12-11-26-10-4-5-18(26)21(27)15-6-8-16(24)9-7-15/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRWMAVAVEFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a member of the dihydropyrrolo-pyrazine family and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a bromophenyl group and a trimethoxyphenyl moiety that contribute to its biological properties.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which is crucial in scavenging free radicals. Studies show that compounds with similar structures can reduce oxidative stress markers in cellular models.
Anti-inflammatory Effects
The compound has shown promising results in inhibiting pro-inflammatory cytokines. In particular, it has been reported to inhibit LPS-induced TNFα release in microglial cells and HIV-1 Tat-induced release of cytokines in human monocytes . This suggests potential therapeutic applications in neuroinflammatory conditions.
Neuroprotective Properties
In preclinical models of neurodegenerative diseases such as Alzheimer's and HIV-associated neurocognitive disorders (HAND), the compound demonstrated neuroprotective effects by modulating kinase pathways. Specifically, it inhibits multiple kinases including MLK3 and LRRK2, which are implicated in neuronal degeneration .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : The compound acts as an inhibitor of MLK3 and LRRK2 pathways, which are crucial for neuronal survival and function.
- Reduction of Oxidative Stress : By scavenging free radicals and reducing oxidative stress markers, the compound protects against cellular damage.
- Modulation of Cytokine Release : It regulates the release of pro-inflammatory cytokines, thereby mitigating inflammatory responses in the brain.
Study 1: Neuroprotective Effects in HAND Models
A study investigated the effects of this compound on mice models exhibiting symptoms analogous to HAND. The results indicated that treatment with the compound led to a significant reduction in neuroinflammation and improved cognitive functions compared to untreated controls .
Study 2: Antioxidant Efficacy
In a controlled experiment assessing oxidative stress levels in neuronal cultures exposed to neurotoxins, derivatives of this compound demonstrated a marked decrease in oxidative damage markers (e.g., malondialdehyde levels) when compared to standard antioxidants .
Data Summary
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
- Methoxy groups : The 3,4,5-trimethoxyphenyl moiety offers stronger electron-donating effects and steric bulk than single methoxy groups (e.g., ), which may improve binding to tubulin or kinase targets .
Research Findings and Implications
- Structural insights : The dihydropyrrolo-pyrazine core’s flexibility may improve target engagement compared to rigid scaffolds like pyrazolo-pyrimidines .
- Substituent optimization : The bromophenyl and trimethoxyphenyl groups balance lipophilicity and target affinity, critical for drug-likeness.
- Assay compatibility : Future studies should employ SRB or fluorescence-based assays () to quantify cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
